molecular formula C22H20N2O8S2 B1664336 Acetylaranotin CAS No. 20485-01-2

Acetylaranotin

Cat. No.: B1664336
CAS No.: 20485-01-2
M. Wt: 504.5 g/mol
InChI Key: OHTZNUUGYPDWEB-NEEVBFIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of acetylaranotin has been a challenging task for chemists. The first successful synthesis was reported by Caltech chemists, who used a rhodium-catalyzed cycloisomerization followed by chloride elimination to generate the dihydrooxepine moiety . The synthesis involves an enantioselective azomethine ylide (1,3)-dipolar cycloaddition reaction to set the absolute and relative stereochemistry, followed by a stereoretentive diketopiperazine sulfenylation to install the epidisulfide .

Industrial Production Methods

Currently, there are no widely reported industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Acetylaranotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of acetylaranotin involves its interaction with various molecular targets and pathways. The compound’s epidithiodiketopiperazine structure allows it to interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to the inhibition of viral RNA polymerase and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Acetylaranotin belongs to the class of epipolythiodioxopiperazines, which are fungal secondary metabolites derived from diketopiperazines. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and molecular targets. This compound’s unique seven-membered dihydrooxepine ring and epidisulfide moiety distinguish it from other related compounds .

Properties

CAS No.

20485-01-2

Molecular Formula

C22H20N2O8S2

Molecular Weight

504.5 g/mol

IUPAC Name

[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate

InChI

InChI=1S/C22H20N2O8S2/c1-11(25)31-15-3-5-29-9-13-7-21-20(28)24-18-14(10-30-6-4-16(18)32-12(2)26)8-22(24,34-33-21)19(27)23(21)17(13)15/h3-6,9-10,15-18H,7-8H2,1-2H3/t15-,16-,17-,18-,21+,22+/m0/s1

InChI Key

OHTZNUUGYPDWEB-NEEVBFIGSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C

SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetylaranotin;  Antibiotic LL-S-88-A;  LL-S-88-A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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